
SR1078
Overview
Description
SR1078 is a synthetic agonist for the retinoic acid receptor-related orphan receptors RORα and RORγ, nuclear receptors implicated in circadian rhythm regulation, metabolism, immune function, and cancer progression . Discovered through scaffold optimization of T0901317, this compound directly binds to the ligand-binding domain (LBD) of RORα/γ, enhancing their transcriptional activity by recruiting coactivators like TRAP220 . Key properties include:
- Mechanism: Activates RORα/γ-driven transcription, upregulating target genes such as G6PC (glucose-6-phosphatase) and FGF21 (fibroblast growth factor 21) in hepatic and cancer models .
- Pharmacokinetics: Demonstrates plasma concentrations of 3.6 µM 1 hour post-intraperitoneal injection (10 mg/kg), with sustained levels >800 nM for 8 hours, enabling robust in vivo efficacy .
- Therapeutic Applications: Validated in diverse preclinical models, including hepatic fibrosis, colorectal cancer (CRC), autism spectrum disorder (ASD), and corneal wound healing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR1078 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a diaryl amide structure, which is achieved through a series of reactions such as amide coupling and aromatic substitution . Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not widely published, the compound’s synthesis on a larger scale would likely involve similar steps as the laboratory synthesis, with additional considerations for scalability, cost-effectiveness, and regulatory compliance .
Chemical Reactions Analysis
Types of Reactions
SR1078 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its biological activity.
Substitution: Aromatic substitution reactions can introduce different substituents into the compound, leading to the formation of analogs with varied properties
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of analogs with different substituents on the aromatic rings .
Scientific Research Applications
SR1078 is a synthetic agonist for retinoic acid receptor-related receptors (RORs), which are members of the nuclear receptor superfamily of transcription factors . Originally identified for its ability to inhibit the constitutive activity of RORα/γ, this compound has emerged as a valuable chemical probe for assessing ROR function .
Scientific Research Applications
RORα/RORγ Agonist Activity: this compound modulates the conformation of RORγ and activates RORα and RORγ driven transcription . It stimulates the expression of endogenous ROR target genes in HepG2 cells, which express both RORα and RORγ . Studies show that this compound behaves as a RORα/γ agonist, stimulating ROR activity in a dose-dependent manner at concentrations of 2 to 5 μM and above .
In vivo Applications: Pharmacokinetic studies in mice indicate that this compound has reasonable exposure following injection . Consistent with its function as a RORα/γ agonist, administration of this compound to mice increases the expression of ROR target genes in the liver .
Selectivity for RORs: this compound demonstrates selectivity for RORα and RORγ, without activity at related receptors such as LXR and FXR . This selectivity distinguishes it from compounds like T1317, which display activity at LXR and FXR, limiting their utility as chemical tools for probing ROR function .
Effects on Gene Expression: In HepG2 cells, this compound treatment resulted in a significant increase in mRNA expression of FGF21 (3-fold) and G6Pase (2-fold) . In the context of diabetic bone regeneration, this compound promoted the expression of Col1a1, Alp, Bmp2, Runx2, and Ocn, leading to an increased bone formation rate .
BTBR Mouse Model: this compound results in reduced repetitive behavior in BTBR mice, a mouse model for autism spectrum disorders (ASD) . These mice also display increased expression of ASD-associated RORα target genes in the brain .
Mechanism of Action
SR1078 exerts its effects by directly binding to the ligand-binding domain of RORα and RORγ. This binding increases the transcriptional activity of these receptors, leading to the stimulation of target gene transcription . The molecular targets and pathways involved include the regulation of genes associated with metabolism, immune response, and circadian rhythm .
Comparison with Similar Compounds
Key Compounds Targeting ROR Receptors
The following table summarizes SR1078’s properties relative to other ROR modulators:
Mechanistic and Functional Differences
This compound vs. T0901317
- Activity : T0901317 acts as an inverse agonist for RORα/γ, suppressing constitutive receptor activity, while this compound activates RORα/γ .
- Selectivity : this compound avoids off-target effects on LXR/FXR, unlike T0901317, which activates LXR/FXR and complicates metabolic studies .
- Therapeutic Utility : this compound’s agonist profile enables unique applications in fibrosis resolution and cancer suppression, whereas T0901317’s inverse agonism limits its use to metabolic inhibition .
This compound vs. SR0987
- Potency : SR0987, a structural analog, shows improved RORγ agonism (EC50 = 800 nM vs. This compound’s EC50 = 2,091 nM in RORγ-LBD assays) .
This compound vs. NAFCBS
- Target Specificity : NAFCBS is RORγ-specific, whereas this compound activates both RORα and RORγ, broadening its impact on pathways like c-Myc degradation .
- Combination Therapy: this compound synergizes with atorvastatin in CRC models, reducing tumor growth by 60%–70% vs. monotherapy .
Preclinical Efficacy Highlights
- Cancer: this compound suppresses CRC progression via NEDD4-mediated c-Myc ubiquitination and degradation, reducing tumor weight by 50% in xenografts . In contrast, RORγ-selective agonists like NAFCBS lack comparable c-Myc targeting .
- Metabolic Regulation : this compound upregulates FGF21, improving glucose homeostasis in diabetic models, a feature absent in inverse agonists like SR3335 .
Critical Analysis of Discrepancies
- Conflicting Activity Reports : reports this compound as a RORα/γ inhibitor in a GAL4-NRLBD cotransfection assay, contrasting with agonist activity in other studies . This discrepancy may arise from assay-specific conditions (e.g., cell type, reporter construct) or allosteric modulation .
Biological Activity
SR1078 is a synthetic ligand that acts as an agonist for the retinoic acid receptor-related orphan receptors (RORα and RORγ), which are part of the nuclear receptor superfamily. This compound has garnered attention due to its diverse biological activities, including effects on transcription regulation, metabolism, and potential therapeutic applications in various diseases.
This compound selectively activates RORα and RORγ, leading to the modulation of gene expression associated with metabolic processes and circadian rhythms. The compound has demonstrated the ability to enhance transcription of ROR target genes in various cellular contexts.
Key Findings:
- Transcriptional Activation: this compound stimulates RORα and RORγ driven transcription in HepG2 cells, significantly increasing the expression of genes such as FGF21 and G6Pase by approximately 3-fold and 2-fold respectively after treatment .
- Biochemical Assays: In biochemical assays, this compound was shown to inhibit the constitutive activity of RORα/γ while simultaneously acting as an agonist in cell-based assays, indicating a complex interaction with these receptors .
Pharmacokinetics
Pharmacokinetic studies in mice revealed that this compound has a favorable profile, with plasma concentrations reaching 3.6 μM one hour post-injection and maintaining levels above 800 nM for up to eight hours . This sustained exposure is crucial for its potential therapeutic applications.
1. Circadian Rhythm Regulation
This compound has been shown to restore BMAL1 expression in neuroblastoma cells, counteracting MYCN-mediated repression. This restoration correlates with improved cell viability and enhanced circadian oscillation of BMAL1, suggesting a role in tumor suppression .
2. Bone Regeneration
In diabetic rat models, this compound activated RORα to promote bone regeneration. Histological analysis indicated increased alkaline phosphatase activity and collagen expression, markers of osteogenesis . Key osteogenic markers such as Osx, Alp, BMP2, Runx2, and Osteocalcin were significantly upregulated following treatment with this compound .
3. Metabolic Effects
This compound influences metabolic pathways by downregulating cholesterol biosynthesis and lipid metabolism while upregulating amino acid transporters. RNA sequencing analysis revealed significant changes in gene expression profiles associated with these pathways upon this compound treatment .
Case Studies
Case Study 1: Neuroblastoma Treatment
In a study involving neuroblastoma cell lines, this compound inhibited cell growth more effectively in MYCN-amplified (MNA) cells compared to non-MNA cells. The compound induced higher rates of apoptosis in MNA cells, emphasizing its potential as a therapeutic agent against aggressive tumors .
Case Study 2: Diabetic Bone Regeneration
A calvarial defect model in type 2 diabetic rats demonstrated that this compound significantly enhanced bone regeneration through RORα activation. The treatment led to improved healing outcomes compared to control groups, highlighting its clinical relevance for diabetic patients suffering from impaired wound healing .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What is the molecular mechanism of SR1078 as a RORα/γ agonist?
this compound binds directly to the ligand-binding domains (LBDs) of RORα and RORγ, inducing conformational changes that enhance transcriptional activity. This agonistic effect upregulates ROR target genes such as G6Pase and FGF21 in hepatocytes (EC50 ≈ 3–5 µM) . Methodologically, confirmatory assays include:
- AlphaScreen coactivator recruitment assays to quantify receptor-coactivator interactions .
- Dual-luciferase reporter assays using ROR-responsive promoters (e.g., G6Pase or FGF21) in HEK293/HepG2 cells .
- qPCR and Western blot to validate target gene/protein expression (e.g., A2BP1, CYP19A1) .
Q. How should researchers design in vitro experiments to assess this compound’s effects on fibrosis?
- Use primary hepatic stellate cells (HSCs) or immortalized lines (e.g., LX-2) treated with this compound (2–10 µM for 24–48 hrs).
- Measure fibrosis markers: α-SMA (immunofluorescence), collagen deposition (Masson’s trichrome), and TGF-β1 secretion (ELISA) .
- Include RORα/γ knockdown controls (siRNA/CRISPR) to confirm target specificity .
Q. What are the recommended in vivo dosing protocols for this compound in murine models?
- Intraperitoneal (IP) injection : 10 mg/kg achieves plasma concentrations of 3.6 µM within 1 hr, sustained for 8 hrs .
- Oral administration : 100–500 mg/kg, though bioavailability requires validation via LC-MS pharmacokinetic profiling .
- For liver studies, harvest tissue 2–6 hrs post-injection to capture peak ROR target gene expression (e.g., FGF21, G6Pase) .
Q. Which genes are most responsive to this compound in neuronal studies?
- Upregulated : A2BP1 (RNA splicing), NLGN1 (synaptic function), and IPTR1 (inositol signaling) in SH-SY5Y neuroblastoma cells .
- Downregulated : c-Myc in colorectal cancer models (HCT15/HCT116) via RORα/γ-mediated proteasomal degradation .
Q. What are the critical controls for this compound experiments?
- Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity.
- RORE-mutant promoters to confirm ROR dependency in reporter assays .
- RORα/γ-null cells or antagonists (e.g., T1317) to rule off-target effects .
Advanced Research Questions
Q. How to resolve contradictory data on this compound’s role in fibrosis versus tissue repair?
- Context-dependent analysis : this compound inhibits hepatic fibrosis by suppressing HSC activation but delays corneal repair by reducing epithelial cell proliferation .
- Tissue-specific ROR isoform profiling : Use isoform-selective agonists/antagonists to dissect RORα vs. RORγ contributions .
Q. What methodologies integrate this compound’s metabolic effects with omics data?
- RNA-seq : Identify lipid metabolism genes (e.g., FASN, SCD1) downregulated in this compound-treated neuroblastoma tumors .
- Lipidomics : Quantify triglycerides (TGs) and diglycerides (DGs) reductions in tumors via LC-MS .
- ChIP-seq : Map RORα/γ binding to promoters of circadian genes (Bmal1, Cry1) .
Q. How to optimize this compound protocols for circadian rhythm studies?
- Synchronize cells with dexamethasone (100 nM, 2 hrs) before this compound treatment to align circadian phases .
- Sample tissues at Zeitgeber Time (ZT) 4–8 (peak ROR activity) in nocturnal rodents .
- Combine with Bmal1-Luc reporter systems to monitor real-time circadian oscillations .
Q. What explains this compound’s dual pro-apoptotic and anti-inflammatory effects?
- Cell-type specificity : this compound induces apoptosis in ovarian cancer (HeyA8) via p53 upregulation but suppresses inflammation in macrophages by inhibiting NF-κB .
- Dose titration : Low doses (1–5 µM) favor anti-inflammatory pathways, while higher doses (10 µM) trigger apoptosis .
Q. How to validate this compound’s therapeutic potential in combination therapies?
Properties
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F9NO2/c18-15(19,20)11-3-1-9(2-4-11)13(28)27-12-7-5-10(6-8-12)14(29,16(21,22)23)17(24,25)26/h1-8,29H,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXWIYXHHGNUJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591895 | |
Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246525-60-9 | |
Record name | N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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